Dibenzylsulfoximide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H15NOS |
|---|---|
Molecular Weight |
245.34 g/mol |
IUPAC Name |
dibenzyl-imino-oxo-λ6-sulfane |
InChI |
InChI=1S/C14H15NOS/c15-17(16,11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10,15H,11-12H2 |
InChI Key |
PQEQYIQDYKTOFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CS(=N)(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for Dibenzylsulfoximide and Analogues
Direct Synthetic Routes for S,S-Dibenzylsulfoximide
The synthesis of achiral S,S-dibenzylsulfoximide primarily involves the formation of the sulfur-nitrogen bond on a suitable precursor, often through oxidative processes.
Precursor-Based Preparation Approaches
The most common precursors for the synthesis of sulfoximines are the corresponding sulfoxides or sulfides. The general strategy involves the introduction of a nitrogen-containing group to the sulfur atom. For instance, dibenzyl sulfoxide (B87167) can serve as a direct precursor. The synthesis relies on the nucleophilicity of the sulfoxide oxygen, which can be activated to facilitate the subsequent imination step.
Another foundational approach starts with dibenzyl sulfide (B99878). This method requires two key transformations: oxidation of the sulfide to a sulfilimine, followed by a second oxidation to the target sulfoximine (B86345). This stepwise process allows for the sequential formation of the S=N and S=O bonds.
Oxidative Procedures for Sulfoximine Formation
Oxidative imination is a key strategy for converting sulfoxides into sulfoximines. This transformation can be achieved using various reagents that deliver a nitrene equivalent to the sulfoxide. A well-established method involves the use of a rhodium(II) catalyst, such as rhodium(II) acetate, in combination with an iminating agent like a sulfonylamide and an oxidant like iodobenzene (B50100) diacetate. organic-chemistry.org This procedure facilitates the formation of the N-sulfonylated sulfoximine, which can then be deprotected if the free NH-sulfoximine is desired.
Alternatively, the oxidation of a pre-formed sulfilimine (S,S-dibenzylsulfilimine) provides a direct route to the sulfoximine. This oxidation must be carefully controlled to prevent over-oxidation to a sulfone. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) are effective for this transformation, typically proceeding with high yields. The oxidation of sulfilimines is a reliable method for accessing the sulfoximine core structure.
| Method | Precursor | Key Reagents | Typical Yield |
| Rh(II)-Catalyzed Imination | Dibenzyl Sulfoxide | Rh₂(OAc)₄, PhI(OAc)₂, TsNH₂ | 66-88% organic-chemistry.org |
| Oxidation | Dibenzyl Sulfilimine | m-CPBA | High |
Stereoselective Synthesis of Chiral Dibenzylsulfoximide Derivatives
Creating chiral sulfoximines, where the sulfur atom is a stereocenter, requires advanced synthetic methods that control the spatial arrangement of the substituents. These enantioenriched compounds are highly valuable as chiral auxiliaries and ligands in asymmetric catalysis. organic-chemistry.orgnih.gov
Diastereoselective Transformations Utilizing Chiral Auxiliaries
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. wikipedia.org In the context of sulfoximine synthesis, a prochiral sulfide or sulfoxide can be attached to a chiral auxiliary. The inherent chirality of the auxiliary then guides the subsequent bond formations, leading to the preferential formation of one diastereomer.
A common strategy involves using well-established auxiliaries like Evans-type oxazolidinones or Oppolzer's camphorsultam. wikipedia.orgsigmaaldrich.cn For example, a substrate containing the dibenzyl sulfur moiety could be derivatized with a chiral auxiliary. Subsequent imination or oxidation reactions would then proceed with a facial bias imposed by the auxiliary, resulting in a diastereomerically enriched product. researchgate.net After the key stereocenter is set, the auxiliary is cleaved to yield the enantioenriched sulfoximine. tsijournals.com The efficiency of this approach is measured by the diastereomeric ratio (d.r.) of the product mixture.
| Auxiliary Type | Example | Key Feature | Typical Application |
| Oxazolidinones | (S)-4-Benzyl-2-oxazolidinone | Forms a chiral imide to direct alkylation or aldol (B89426) reactions. wikipedia.orgtsijournals.com | Asymmetric alkylations, aldol reactions. wikipedia.orgresearchgate.net |
| Sultams | (1S)-(-)-2,10-Camphorsultam | Provides steric hindrance to control the approach of reagents. wikipedia.orgsigmaaldrich.cn | Diels-Alder reactions, alkylations. researchgate.net |
| Sulfinamides | (R)-(+)-2-Methyl-2-propanesulfinamide | Acts as a chiral ammonia (B1221849) equivalent for amine synthesis. sigmaaldrich.cnosi.lv | Synthesis of chiral amines and imines. osi.lvbeilstein-journals.org |
Enantiospecific Oxidation of Chiral Sulfilimines
This method is one of the most reliable for synthesizing enantiopure sulfoximines. researchgate.net It begins with the synthesis of an enantioenriched sulfilimine. The key step is the subsequent oxidation of the chiral sulfilimine to the corresponding sulfoximine. This reaction is highly stereospecific, meaning the configuration of the sulfur stereocenter is retained during the oxidation process. organic-chemistry.org
The preparation of the initial chiral sulfilimine can be achieved through various asymmetric methods. Once obtained, the oxidation is typically carried out using an oxidant like meta-chloroperoxybenzoic acid (m-CPBA). The reaction proceeds cleanly and preserves the enantiomeric excess (% ee) of the starting material, transferring the chirality from the sulfilimine to the sulfoximine. organic-chemistry.org This method's success hinges on the ability to first synthesize the sulfilimine in high enantiopurity.
Transition-Metal Catalyzed Enantioselective Imidation Strategies
Modern synthetic chemistry has increasingly turned to transition-metal catalysis to achieve high levels of enantioselectivity. mdpi.comrsc.org These methods offer a more direct route to chiral sulfoximines and related compounds by using a small amount of a chiral catalyst to generate large quantities of an enantioenriched product.
Several transition-metal systems have been developed for the asymmetric imidation of sulfides or the C-H amidation of sulfoxides.
Rhodium(II) Catalysis : Chiral rhodium(II) catalysts can be used for the asymmetric imination of sulfides to produce chiral sulfilimines, which are then oxidized to sulfoximines. organic-chemistry.org
Iridium(III) Catalysis : Chiral iridium(III) complexes have been successfully employed in the direct, enantioselective C–H amidation of dibenzyl sulfoxides. researchgate.net This advanced strategy forms the S=N bond and sets the sulfur stereocenter in a single step by activating a C-H bond adjacent to the sulfoxide.
Iron(II) Catalysis : Earth-abundant iron catalysts, combined with chiral N,N'-dioxide ligands, have been shown to effectively catalyze the enantioselective imidation of sulfides using iminoiodinanes as the nitrene source, affording chiral sulfimides with high enantioselectivity (up to 98:2 e.r.). nih.gov
Copper(I) Catalysis : Copper(I) complexes paired with chiral ligands, such as those derived from NOBIN, can catalyze the enantioselective coupling of aryl iodides with sulfenamides to produce enantioenriched aryl sulfilimines. researchgate.net These intermediates are then oxidized to the target sulfoximines.
These catalytic methods represent the forefront of sulfoximine synthesis, providing efficient and atom-economical pathways to valuable chiral molecules. nih.gov
| Metal Catalyst | Ligand Type | Reaction Type | Key Advantage |
| Iridium(III) | Chiral cyclopentadienyl (B1206354) (Cp*) | C-H Amidation of Sulfoxides researchgate.net | Direct functionalization of C-H bonds. researchgate.net |
| Iron(II) | Chiral N,N'-Dioxide | Imidation of Sulfides nih.gov | Uses an earth-abundant metal. nih.gov |
| Copper(I) | NOBIN-derived Amide | Coupling of Aryl Iodides researchgate.net | Broad substrate scope for aryl sulfilimines. researchgate.net |
| Rhodium(II) | Chiral Carboxamidates | Imidation of Sulfoxides organic-chemistry.org | High yields under mild conditions. organic-chemistry.org |
Kinetic Resolution Approaches in Sulfoximine Synthesis
Kinetic resolution has emerged as a powerful strategy for obtaining enantiomerically enriched sulfoximines from racemic mixtures. This approach relies on the differential reaction rate of a chiral catalyst or reagent with the two enantiomers of the sulfoximine, allowing for the separation of the faster-reacting enantiomer (as a product) from the unreacted, slower-reacting enantiomer.
Several catalytic systems have been developed for the kinetic resolution of sulfoximines. Rhodium(III) catalysis, for instance, has been effectively used in the C-H functionalization of racemic sulfoximines to produce S-chiral 1,2-benzothiazines. mdpi.com In one approach, a Rh(III) complex with a chiral Cp* ligand selectively catalyzes the C-H activation of one sulfoximine enantiomer, leading to cyclization and yielding both the chiral 1,2-benzothiazine product and the unreacted sulfoximine enantiomer in high enantiomeric excess, with selectivity factors (s-values) reaching up to 200. researchgate.net
Organocatalysis offers a metal-free alternative. Chiral N-heterocyclic carbenes (NHCs) have been successfully employed to catalyze the kinetic resolution of sulfoximines through stereoselective amidation with enals. nih.govresearchgate.net This method proceeds without an external acyl transfer agent and can provide both enantiomers of the sulfoximine with excellent enantiomeric excess (ee) values, often up to 99%. nih.govresearchgate.net By selecting the appropriate NHC catalyst, either the (R)- or (S)-enantiomer can be preferentially acylated. researchgate.net
More recently, chiral Brønsted acids, such as chiral phosphoric acids, have been utilized to catalyze the kinetic resolution of sulfoximines. acs.org This method facilitates the synthesis of chiral benzothiadiazine-1-oxides from racemic sulfoximines, yielding both the cyclized product and the recovered acyclic sulfoximine with moderate to good enantioselectivities and selectivity factors up to 36.6. acs.org A key advantage is the ability to improve the optical purity of both the product and the recovered starting material through recrystallization. acs.org
| Catalytic System | Substrate Type | Key Findings | Selectivity (ee/er or s-value) |
|---|---|---|---|
| Rhodium(III) / Chiral Ligand | Racemic Sulfoximines | C-H activation/annulation yields chiral 1,2-benzothiazines and enantioenriched starting material. mdpi.comresearchgate.net | s-values up to 200. researchgate.net |
| Chiral N-Heterocyclic Carbene (NHC) | Racemic Sulfoximines and Enals | Stereoselective amidation. Both sulfoximine enantiomers can be obtained in high purity. nih.govresearchgate.netthieme-connect.com | Up to 99% ee for the acylated product and >97% ee for the recovered sulfoximine. nih.govresearchgate.net |
| Chiral Phosphoric Acid | Racemic Sulfoximines | Catalyzes intramolecular cyclization to form benzothiadiazine-1-oxides. acs.org | s-factors up to 36.6; er up to 97:3 after recrystallization. acs.org |
Chiral Pool-Derived Synthetic Pathways
The use of the "chiral pool" provides a direct and efficient route to enantiopure sulfoximines by starting with readily available, stereochemically defined molecules. A prominent example of this strategy involves the use of enantiopure tert-butyl sulfinamides, which are commercially available in both (R) and (S) forms. thieme.de
This approach leverages the stereogenic stability and synthetic versatility of tert-butyl sulfinyl groups. thieme.de The synthesis begins with these chiral sulfinamides, which serve as building blocks. Through a sequence of reactions, the desired substituents, such as benzyl (B1604629) groups, can be introduced at the sulfur atom. A key advantage of this methodology is the development of a chiral bifunctional S(VI) reagent platform that allows for the asymmetric control of the sulfur stereocenter. thieme.de The resulting tert-butyl sulfoximines are stereogenically stable intermediates that can be further diversified into a range of sulfonimidoyl fluorides, other sulfoximines, or sulfonimidamides without loss of enantiopurity. thieme.de This pathway is particularly attractive for its practicality, financial feasibility, and the high stereochemical fidelity of the transformations. thieme.de
Novel and Emerging Synthetic Methodologies for the this compound Core
Recent research has focused on developing more direct, efficient, and environmentally benign methods for the synthesis of the sulfoximine core, moving away from multi-step procedures or harsh reagents. A significant advancement is the direct synthesis of NH-sulfoximines from sulfoxides via electrophilic NH transfer. nih.gov
This novel, metal-free protocol employs readily available sources of ammonia, such as ammonium (B1175870) carbamate (B1207046) or ammonium acetate, in combination with diacetoxyiodobenzene. nih.gov The system generates a short-lived, electrophilic aminating intermediate, which directly converts a sulfoxide to the corresponding NH-sulfoximine. This method is notable for its operational simplicity and broad substrate scope. It has been successfully applied to the synthesis of various sulfoximines, including dialkyl derivatives like dibenzylsulfoximine, which was obtained in high yield from dibenzyl sulfoxide. nih.gov The reaction can be performed on a large scale, highlighting its practical utility. nih.gov This approach circumvents the need for potentially explosive reagents like hydrazoic acid or metal catalysts that are often required in traditional imidation reactions. nih.gov
Reactivity and Reaction Mechanisms of Dibenzylsulfoximide
Thermolytic Decomposition Pathways of Dibenzylsulfoximide
Thermolysis, or thermal decomposition, is a chemical breakdown of a substance induced by heat. researchgate.netorganic-chemistry.org The process is typically endothermic as energy is required to break chemical bonds. researchgate.netorganic-chemistry.org The specific temperature at which a substance decomposes is known as its decomposition temperature. researchgate.netorganic-chemistry.org The study of thermal decomposition pathways is crucial for understanding a compound's stability and potential reaction products under high-temperature conditions. huji.ac.ilnih.gov Computational methods, such as Density Functional Theory (DFT), are often employed to investigate the mechanisms of thermal decomposition, identifying the most kinetically and thermodynamically favorable pathways. huji.ac.il
While the thermal behavior of many organic compounds has been extensively studied, specific research detailing the thermolytic decomposition pathways of this compound is not extensively documented in publicly available literature. General principles suggest that decomposition could be initiated by the cleavage of the weakest bonds in the molecule, such as the C-S, S-N, or N=O bonds, leading to a cascade of radical or concerted reactions. The stability of the resulting fragments, such as benzyl (B1604629) radicals, would play a significant role in dictating the subsequent reaction course. However, without specific experimental or computational studies, the precise products and mechanisms remain speculative.
Nucleophilic Reactivity at the Sulfoximine (B86345) Nitrogen Center
The nitrogen atom of the sulfoximine group in this compound is nucleophilic, enabling a variety of bond-forming reactions. This reactivity is central to the functionalization of sulfoximines, allowing for the introduction of aryl and allyl groups, which can significantly alter the molecule's chemical and physical properties.
N-Arylation Reactions of this compound
N-arylation of sulfoximines is a key transformation for synthesizing molecules with applications in medicinal chemistry and as chiral ligands in asymmetric catalysis.
A highly effective method for the N-arylation of sulfoximines, including dibenzylsulfoximine, involves a copper-catalyzed cross-coupling reaction with arylboronic acids. nsf.gov This Chan-Lam coupling reaction variant is advantageous as it often proceeds under mild conditions. nsf.gov An optimized system utilizing copper(I) iodide (CuI) as the catalyst and 4-(Dimethylamino)pyridine (4-DMAP) as an additive in methanol (B129727) at room temperature has proven successful for the N-arylation of a wide range of sulfoximines. nsf.gov For the reaction between S,S-dibenzylsulfoximine and the sterically hindered 2,4,6-trimethylphenylboronic acid, these conditions provided the desired N-arylated product in excellent yield. nsf.gov
Table 1: Optimized Conditions for Copper-Catalyzed N-Arylation of S,S-dibenzylsulfoximine with 2,4,6-Trimethylphenylboronic Acid nsf.gov
| Parameter | Condition |
| Sulfoximine | S,S-Dibenzylsulfoximine |
| Arylating Agent | 2,4,6-Trimethylphenylboronic acid |
| Catalyst | Copper(I) iodide (CuI) |
| Additive | 4-(Dimethylamino)pyridine (4-DMAP) |
| Solvent | Methanol |
| Temperature | Room Temperature |
| Atmosphere | Open Air |
| Yield | 92% |
The copper-catalyzed N-arylation method demonstrates broad substrate compatibility. nsf.gov It is not limited to dibenzylsulfoximine; various other sulfoximines, including those with aryl, alkyl, diaryl, and dialkyl substituents, undergo smooth N-arylation. nsf.gov The reaction is particularly notable for its success with sterically hindered ortho-substituted arylboronic acids, such as 2,6-dimethyl- and 2,6-dimethoxyphenylboronic acids, which yield the corresponding N-arylated products in good to excellent yields. nsf.gov S,S-dibenzylsulfoximine itself was successfully coupled with 2,4,6-trimethylphenylboronic acid, achieving a 92% yield, and with 4-methylphenylboronic acid, resulting in an 81% yield. nsf.gov This highlights the robustness of the method for creating sterically congested C-N bonds. nsf.gov
Table 2: Substrate Scope for N-Arylation of S,S-Dibenzylsulfoximine nsf.gov
| Arylboronic Acid | Product | Yield |
| 2,4,6-Trimethylphenylboronic acid | N-(2,4,6-Trimethylphenyl)-S,S-dibenzylsulfoximine | 92% |
| 4-Methylphenylboronic acid | N-(4-Methylphenyl)-S,S-dibenzylsulfoximine | 81% |
A plausible mechanism for the copper-catalyzed N-arylation of sulfoximines with arylboronic acids has been proposed. nsf.gov The catalytic cycle is thought to initiate with the in-situ formation of a Cu(II) complex from the Cu(I) salt and 4-DMAP in the presence of air. nsf.gov This Cu(II) species undergoes ligand exchange with the sulfoximine to form an intermediate complex. Subsequently, transmetalation with the arylboronic acid occurs, creating a new intermediate. The final step is a reductive elimination from this intermediate, which furnishes the N-arylated sulfoximine product and regenerates a copper(0) species. The Cu(0) is then re-oxidized to Cu(II) under the open-air conditions, allowing the catalytic cycle to continue. nsf.gov
N-Allylation Reactions of this compound
N-allylation represents another important functionalization of the sulfoximine nitrogen. These reactions introduce a versatile allyl group, which can serve as a handle for further synthetic transformations. Various transition metals, including rhodium and palladium, as well as organocatalysts, have been employed to facilitate the N-allylation of sulfoximines. researchgate.netnih.govacs.org
Recent advances have demonstrated the efficacy of rhodium catalysis for the N-allylation of free (N-H) sulfoximines with allenes under mild, redox-neutral conditions. nih.govnih.gov This method provides access to allylic functionalized structures with high atom economy. nih.gov Another rhodium-catalyzed approach involves a domino allylation/oxidative cyclization of sulfoximines with allyl methyl carbonate to produce 1,2-benzothiazines, a process in which N-allylation is a key step. nih.gov
Palladium catalysis, often in combination with an organoboron cocatalyst, enables the N-allylation of NH-sulfoximines using allylic alcohols, avoiding the need for stoichiometric activation of the alcohol. researchgate.net Organocatalytic methods have also been developed, for instance, using a quinidine-derived catalyst for the asymmetric allylic alkylation of sulfoximines with Morita-Baylis-Hillman carbonates, yielding optically active products. acs.orgresearchgate.net While S,S-dibenzylsulfoximine is explicitly mentioned as a substrate in a rhodium-catalyzed enantioselective N-allylation reaction, specific yield data for this particular substrate is not provided in the abstract. nih.gov However, the collective results from these studies establish N-allylation as a viable and important reaction for the sulfoximine functional group.
Table 3: Catalytic Systems for N-Allylation of Sulfoximines
| Catalyst System | Allyl Source | Key Features | Reference |
| Rhodium(I)/DPEphos | Allenes | Redox-neutral, mild conditions, atom-economic | nih.govnih.gov |
| Rhodium(III) | Allyl methyl carbonate | Domino allylation/oxidative cyclization | nih.gov |
| Palladium/Organoboron | Allylic alcohols | Dehydrative cross-coupling, high atom-economy | researchgate.net |
| Quinidine-derived Organocatalyst | Morita-Baylis-Hillman carbonates | Asymmetric, metal-free, mild conditions | acs.orgresearchgate.net |
Rhodium-Catalyzed Enantioselective N-Allylation
The N-functionalization of sulfoximines, particularly through allylation, is a significant transformation for modifying their chemical and biological profiles. nih.gov A key method for this is the rhodium-catalyzed N-allylation with allenes, which proceeds under mild, redox-neutral conditions. nih.govcas.cn This atom-economic approach transforms allenes into valuable allylic structures. nih.gov
For this compound, the enantioselective N-allylation has been demonstrated using a rhodium-catalyst system. The reaction involves treating the NH-sulfoximine with an allene (B1206475) in the presence of a rhodium complex and a chiral ligand. This process facilitates the construction of a new stereogenic center at the nitrogen-bound allyl group. nih.gov
A general procedure involves the use of a Rh(I) catalyst, such as [Rh(cod)Cl]₂, paired with a chiral phosphine (B1218219) ligand. The reaction conditions are typically mild, occurring at or slightly above room temperature in a suitable solvent like 1,2-dichloroethane (B1671644) (DCE). The choice of the chiral ligand is critical for inducing enantioselectivity.
| Parameter | Condition | Reference |
|---|---|---|
| Substrate | S,S-dibenzylsulfoximine | doi.org |
| Reagent | Allene | cas.cn |
| Catalyst | Rhodium(I) Complex (e.g., [Rh(cod)Cl]₂) | doi.org |
| Ligand | Chiral Phosphine Ligand | nih.gov |
| Solvent | 1,2-dichloroethane (DCE) | doi.org |
| Temperature | Room Temperature to 60 °C | doi.org |
Stereochemical Outcomes and Diastereocontrol in N-Allylation
The rhodium-catalyzed N-allylation of this compound is notable for its stereochemical outcomes. When a chiral sulfoximine is used as the starting material, the reaction can proceed with high diastereoselectivity, influenced by the existing stereocenter at the sulfur atom. The use of a chiral catalyst enables enantioselective control, leading to the formation of specific stereoisomers of the N-allylated product. organic-chemistry.org
In the case of S,S-dibenzylsulfoximine, its reaction with specific allenes under rhodium catalysis yields the corresponding N-allylated product with varying degrees of diastereomeric ratio (d.r.) and enantiomeric excess (e.e.). doi.org The stereochemical outcome is highly dependent on the structure of the allene and the specific chiral ligand employed in the catalytic system. The interplay between the chiral catalyst and the chiral substrate dictates the facial selectivity of the nucleophilic attack of the sulfoximine nitrogen onto the rhodium-π-allyl intermediate. rsc.org
For instance, the reaction of S,S-dibenzylsulfoximine with tert-butylallene, catalyzed by a rhodium complex with a specific chiral phosphoramidite (B1245037) ligand, has been shown to produce the corresponding N-allylated sulfoximine with good yield and stereoselectivity. doi.org The monitoring of these reactions is typically carried out using chiral High-Performance Liquid Chromatography (HPLC) to determine the enantiomeric and diastereomeric ratios. doi.org
| Allene Substrate | Yield | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) | Reference |
|---|---|---|---|---|
| tert-Butylallene | 81% | >20:1 | 96% | doi.org |
N-Vinylation Reactions
N-vinylation of sulfoximines is a valuable transformation that introduces a vinyl group onto the nitrogen atom. This reaction is often achieved using copper catalysis, following protocols similar to the Chan-Lam coupling reaction. thieme-connect.comorganic-chemistry.org These methods typically employ vinylboronic acids as the vinyl source and operate under mild conditions. thieme-connect.comthieme-connect.com
The reaction of dibenzylsulfoximine with a vinylboronic acid, such as trans-2-phenylvinylboronic acid, can be catalyzed by a copper(I) salt, like copper(I) iodide (CuI), in the presence of a base or an additive like 4-DMAP (4-Dimethylaminopyridine). thieme-connect.com The reaction proceeds efficiently at room temperature in a protic solvent like methanol. thieme-connect.comthieme-connect.com This method is advantageous due to the accessibility and stability of aryl- and vinylboronic acids. organic-chemistry.org
The proposed mechanism involves the formation of a Cu(II) complex in situ, which then undergoes ligand exchange with the sulfoximine. Transmetalation with the vinylboronic acid is followed by reductive elimination to yield the N-vinylated sulfoximine and a Cu(0) species, which is re-oxidized to complete the catalytic cycle. thieme-connect.com
| Parameter | Condition | Reference |
|---|---|---|
| Sulfoximine | Dibenzylsulfoximine | thieme-connect.com |
| Vinylating Agent | Vinylboronic Acid (e.g., trans-2-phenylvinylboronic acid) | thieme-connect.comthieme-connect.com |
| Catalyst | CuI (10 mol%) | thieme-connect.com |
| Additive/Base | 4-DMAP (1.0 equiv) | thieme-connect.com |
| Solvent | Methanol (MeOH) | thieme-connect.comthieme-connect.com |
| Temperature | Room Temperature | thieme-connect.comorganic-chemistry.org |
Electrophilic Reactivity at the Sulfoximine Sulfur Center
The sulfur atom in a sulfoximine is bonded to one oxygen and one nitrogen atom, both of which are electron-withdrawing. This polarization renders the sulfur atom electrophilic and susceptible to attack by nucleophiles. This reactivity contrasts with that of sulfoxides, where the sulfur atom is typically nucleophilic and reacts with electrophiles. nih.gov
The electrophilicity of the sulfoximine sulfur is harnessed in various synthetic transformations. For example, sulfinyl nitrenes, which are reactive intermediates, are known to react with nucleophiles via attack at the electrophilic sulfur center to form sulfoximines. acs.orgnih.gov Theoretical studies support that the transition state for a nucleophile adding to the sulfur atom is more favorable than addition to the nitrogen atom of the sulfinyl nitrene. acs.org
Furthermore, reactions involving nucleophilic substitution at the sulfur center of sulfoximine derivatives have been reported. For instance, fluorinated sulfoximines can undergo substitution reactions where a nucleophile attacks the sulfur atom. cas.cn Similarly, the oxidation of sulfilimines to sulfoximines can proceed through a mechanism involving nucleophilic attack on the sulfur atom. oup.com These examples underscore the inherent electrophilic character of the sulfur atom within the sulfoximine functional group, making it a target for various nucleophilic reagents.
Functionalization Reactions on the Benzyl Moieties of this compound
The sulfoximine group can act as an effective directing group in transition-metal-catalyzed C–H activation reactions. researchgate.net This strategy enables the functionalization of otherwise inert C–H bonds on aromatic rings attached to the sulfoximine. For aryl sulfoximines, this typically involves the ortho-C–H bond of the aryl ring. While this compound has benzyl groups rather than directly attached aryl rings, the principles of sulfoximine-directed C-H functionalization of arenes are highly relevant.
Rhodium(III) and Palladium(II) catalysts are commonly employed for these transformations. rsc.orgmdpi.com For example, Rh(III)-catalyzed C–H activation of diaryl sulfoximines followed by cyclization with partners like diazo compounds or alkynes leads to the synthesis of functionalized benzothiazine derivatives. rsc.orgmdpi.com In these reactions, the sulfoximine nitrogen atom coordinates to the metal center, directing the C–H activation to the ortho-position of one of the aryl rings.
A proposed mechanism for a palladium-catalyzed process involves the cleavage of the ortho-C-H bond as the rate-determining step, leading to a palladacycle intermediate which then reacts further. researchgate.net The use of chiral catalysts or ligands can render these C–H functionalization reactions enantioselective, allowing for the desymmetrization of prochiral diaryl sulfoximines or the kinetic resolution of racemic mixtures. rsc.org These methods provide a powerful tool for constructing complex heterocyclic structures from simple sulfoximine precursors. mdpi.comencyclopedia.pub
Derivatization Strategies for Dibenzylsulfoximide
Synthesis of N-Substituted Dibenzylsulfoximide Derivatives
The nitrogen atom of the sulfoximine (B86345) functionality in this compound is a key site for derivatization. Its nucleophilicity allows for the introduction of a wide range of substituents, which can significantly influence the molecule's steric and electronic profile, as well as its pharmacokinetic properties. Common strategies for N-substitution include alkylation, arylation, and acylation.
N-alkylation is a fundamental transformation for introducing alkyl groups onto the sulfoximine nitrogen. This can be achieved under various conditions, often involving the deprotonation of the NH group followed by reaction with an alkyl halide. The choice of base and solvent is crucial for the success of the reaction. For instance, the use of sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) is a common practice for deprotonating the sulfoximine. The resulting N-anion then acts as a nucleophile, attacking the alkyl halide to form the N-alkylated product. Alternatively, milder bases such as potassium carbonate (K₂CO₃) can also be employed. vulcanchem.com The reaction of NH-sulfoximines with benzyl (B1604629) alcohols, activated by iodine and a silane, represents another method for N-benzylation. researchgate.net
The introduction of aryl groups at the nitrogen center (N-arylation) is another important derivatization strategy. Copper-catalyzed cross-coupling reactions are frequently employed for this purpose. For example, the reaction of an NH-sulfoximine with an aryl halide (e.g., an aryl iodide) in the presence of a copper catalyst, a ligand, and a base can afford the corresponding N-aryl sulfoximine. beilstein-journals.org
Furthermore, the nitrogen atom can be functionalized with other groups. For instance, reaction with isocyanates can yield N-carbamoyl derivatives, while reaction with chloroformates can provide N-alkoxycarbonyl derivatives. These transformations expand the diversity of substituents that can be introduced at the nitrogen position.
A summary of common N-substitution reactions applicable to this compound is presented in the table below.
| Reagent/Catalyst System | Substituent Introduced | Reaction Type |
| Alkyl halide (e.g., R-Br, R-I) / Base (e.g., NaH, K₂CO₃) | Alkyl (R) | N-Alkylation |
| Aryl halide (e.g., Ar-I) / Copper catalyst | Aryl (Ar) | N-Arylation |
| Benzyl alcohol / I₂ / Et₃SiH | Benzyl | N-Benzylation |
| Isocyanate (R-N=C=O) | Carbamoyl (-C(O)NHR) | N-Acylation |
| Chloroformate (R-O-C(O)Cl) | Alkoxycarbonyl (-C(O)OR) | N-Acylation |
These N-functionalization strategies are crucial for modulating the properties of this compound, allowing for the fine-tuning of its biological activity and ADME (absorption, distribution, metabolism, and excretion) profile.
Chemical Modifications of the Benzyl Moieties
The two benzyl groups of this compound present additional opportunities for derivatization. Modifications can be targeted at the benzylic positions (the CH₂ groups) or the aromatic rings. These alterations can impact the molecule's conformation, lipophilicity, and interactions with biological targets.
Functionalization of the Benzylic Position:
The benzylic C-H bonds are susceptible to radical halogenation. The Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) and a radical initiator, can be used to introduce a bromine atom at the benzylic position. wikipedia.org The resulting benzylic bromide is a versatile intermediate that can be converted to other functional groups through nucleophilic substitution. For instance, reaction with alcohols or amines can yield ethers and amines, respectively.
Oxidation of the benzylic position is another viable strategy. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize the benzylic methylene (B1212753) group to a carboxylic acid. wikipedia.org Milder and more selective reagents, such as a complex of chromium trioxide and 3,5-dimethylpyrazole, can oxidize the benzylic position to a carbonyl group, yielding a ketone. wikipedia.org
Functionalization of the Aromatic Rings:
The benzene (B151609) rings of the benzyl groups can undergo electrophilic aromatic substitution, allowing for the introduction of various substituents. wikipedia.org The sulfoximine moiety itself can influence the regioselectivity of these reactions. Common electrophilic aromatic substitution reactions include:
Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the aromatic ring.
Halogenation: Reaction with a halogen (e.g., Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) results in the substitution of a hydrogen atom with a halogen.
Friedel-Crafts Alkylation/Acylation: These reactions, catalyzed by a Lewis acid, introduce alkyl or acyl groups onto the aromatic ring.
The position of substitution (ortho, meta, or para) will depend on the directing effects of the existing substituents and the reaction conditions. These modifications can be used to introduce polar or nonpolar groups, hydrogen bond donors or acceptors, and other functionalities that can modulate the biological activity of the parent compound.
A summary of potential modifications to the benzyl moieties is provided in the table below.
| Reaction Type | Reagent(s) | Site of Modification | Functional Group Introduced |
| Wohl-Ziegler Reaction | N-Bromosuccinimide (NBS), initiator | Benzylic Position | Bromine (-Br) |
| Oxidation | KMnO₄ | Benzylic Position | Carboxylic Acid (-COOH) |
| Oxidation | CrO₃-dimethylpyrazole | Benzylic Position | Carbonyl (=O) |
| Nitration | HNO₃, H₂SO₄ | Aromatic Ring | Nitro (-NO₂) |
| Halogenation | Br₂, FeBr₃ | Aromatic Ring | Bromine (-Br) |
| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | Aromatic Ring | Acyl (-C(O)R) |
Design and Synthesis of Bridged or Polycyclic this compound Analogues
To explore novel chemical space and introduce conformational rigidity, bridged or polycyclic analogues of this compound can be designed and synthesized. These strategies aim to create more complex, three-dimensional structures which can lead to improved binding affinity and selectivity for biological targets.
One approach involves intramolecular cyclization reactions. For instance, if the benzyl moieties are appropriately functionalized, they can be tethered together to form a new ring system. A powerful method for achieving this is through transition metal-catalyzed C-H activation/cyclization. rsc.orgmdpi.com Rhodium catalysts, for example, have been shown to effectively catalyze the intramolecular coupling of an aryl C-H bond with a sulfoximine-tethered group, leading to the formation of polycyclic sulfoximines. rsc.orgmdpi.com
The synthesis of bridged structures can be envisioned by introducing reactive functional groups on both benzyl rings that can then be linked. For example, the introduction of terminal alkenes on both benzyl groups could allow for a ring-closing metathesis reaction to form a macrocyclic structure. Alternatively, intramolecular Friedel-Crafts reactions or other cyclization strategies could be employed to create fused ring systems.
The design of such complex analogues often relies on computational modeling to predict favorable conformations and synthetic accessibility. The synthesis of these constrained structures can be challenging but offers the potential to develop highly potent and selective molecules. While the direct synthesis of bridged or polycyclic analogues from this compound is not widely reported, the principles of intramolecular cyclization and C-H functionalization provide a clear roadmap for their potential creation. rsc.orgmdpi.comnih.gov These advanced synthetic strategies are at the forefront of modern medicinal chemistry and offer exciting possibilities for the development of novel sulfoximine-based therapeutics.
Role of Dibenzylsulfoximide in Advanced Organic Synthesis
Dibenzylsulfoximide as a Chiral Ligand in Asymmetric Catalysis
In asymmetric catalysis, the ultimate goal is to transfer chiral information from a catalyst to a substrate, yielding an enantiomerically enriched product. wikipedia.org Chiral ligands are fundamental to this process, as they coordinate to a metal center to create a well-defined, asymmetric environment that dictates the stereochemical outcome of a reaction. numberanalytics.cominflibnet.ac.in Sulfoximines, including this compound, are recognized for their utility as effective chiral ligands in a variety of metal-catalyzed transformations. sioc-journal.cn The combination of a stereogenic sulfur center, an NH group for coordination or hydrogen bonding, and sterically demanding substituents (the benzyl (B1604629) groups) allows this compound to effectively control the facial selectivity of substrate approach to the catalytic center.
The practical application of this compound as a chiral ligand has been demonstrated in iridium-catalyzed asymmetric reactions. When used in conjunction with an iridium precursor, such as [Ir(cod)Cl]₂, the resulting chiral complex can catalyze transformations with high levels of stereocontrol. vulcanchem.com For instance, specific iridium-based catalytic systems incorporating this compound have been shown to achieve excellent enantioselectivity, often exceeding 90% enantiomeric excess (ee), in asymmetric synthesis protocols. vulcanchem.com The robustness and well-defined chiral pocket created by the ligand are key to achieving such high fidelity in the transfer of chirality.
Table 1: Performance of this compound as a Chiral Ligand
| Metal Catalyst Precursor | Ligand | Reaction Type | Product Yield | Enantiomeric Excess (ee) |
|---|
Data sourced from a representative catalytic application. vulcanchem.com
The mechanism of stereoselective induction by a chiral ligand like this compound relies on the formation of diastereomeric transition states. inflibnet.ac.in When the ligand coordinates to the metal center, it creates a rigid and asymmetric three-dimensional space. The prochiral substrate can approach this catalytic complex from different faces, but these pathways are not energetically equivalent. inflibnet.ac.in
The bulky benzyl groups of the this compound ligand provide significant steric hindrance, which blocks one of the potential trajectories for the substrate. numberanalytics.com The reaction is therefore forced to proceed through a lower-energy transition state, which preferentially forms one enantiomer of the product over the other. numberanalytics.com This energetic difference between the diastereomeric transition states is the origin of the observed enantioselectivity. inflibnet.ac.in The specific coordination of the sulfoximine's nitrogen and/or oxygen atoms to the metal ion further refines the geometry of this chiral pocket, enhancing the catalyst's ability to discriminate between competing reaction pathways. numberanalytics.com
This compound as a Chiral Auxiliary in Diastereoselective Processes
A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. sigmaaldrich.com After the desired transformation, the auxiliary is cleaved and can often be recycled. sigmaaldrich.com This strategy is a powerful and reliable method for controlling stereochemistry in complex syntheses. researchgate.net
The sulfoximine (B86345) functional group is a well-established motif used in the design of chiral auxiliaries. sioc-journal.cn Compounds like (R)-(+)-2-Methyl-2-propanesulfinamide are widely used for the asymmetric synthesis of amines. sigmaaldrich.com this compound possesses the key features of a successful chiral auxiliary: a stable stereogenic center at the sulfur atom and functional groups that can effectively shield one face of the reactive molecule. By covalently attaching this compound to a prochiral substrate, one of the molecule's faces becomes sterically encumbered by the benzyl groups, forcing a reagent to attack from the opposite, more accessible face. This directed attack results in the formation of one diastereomer in preference to others. While its use as a ligand is more commonly cited, the inherent structural properties of this compound make it a suitable candidate for application as a chiral auxiliary in diastereoselective transformations.
This compound as a Versatile Building Block for Complex Molecular Architectures
In organic synthesis, building blocks are relatively simple molecules that serve as starting materials for the construction of more complex structures. minakem.comd-nb.info The inherent reactivity of the NH-sulfoximine functionality makes it an attractive and versatile building block for creating a diverse range of N-functionalized sulfoximine derivatives. researchgate.net
Starting from this compound, the nitrogen atom can be readily functionalized through reactions such as arylation or alkylation. sioc-journal.cn This allows for the incorporation of the chiral dibenzylsulfoximine core into larger and more complex molecular scaffolds. For example, this approach is used to synthesize novel chiral ligands with tailored electronic and steric properties or to build molecules with potential biological activity. sioc-journal.cn The ability to modify the core structure while retaining the crucial sulfur-centered chirality makes this compound a valuable precursor in multi-step synthetic campaigns aimed at producing complex chiral targets.
Potential Contributions to Organocatalytic Systems
Organocatalysis is a branch of catalysis that uses small, metal-free organic molecules to accelerate chemical reactions. Many organocatalysts are bifunctional, meaning they can activate both the nucleophile and the electrophile simultaneously, often through hydrogen bonding. beilstein-journals.org
The this compound structure contains both a hydrogen-bond donor (the N-H proton) and a Lewis basic site (the S=O oxygen), which are key features for certain types of organocatalysis. Research has shown that chiral sulfoximine derivatives can be incorporated into organocatalyst designs. beilstein-journals.org In a notable proof-of-concept, chiral sulfoximines were integrated into a thiourea (B124793) backbone. beilstein-journals.org The resulting sulfoximine-thiourea hybrid acted as an effective bifunctional organocatalyst, capable of activating substrates through a network of hydrogen bonds. These novel catalysts demonstrated good reactivity in the desymmetrization of a cyclic meso-anhydride and achieved moderate enantioselectivity in the asymmetric Biginelli reaction. beilstein-journals.org This work highlights the potential of the sulfoximine scaffold, and by extension this compound, to serve as a critical component in the development of new organocatalytic systems.
Computational and Theoretical Investigations of Dibenzylsulfoximide
Molecular Structure and Conformational Analysis
The three-dimensional geometry of dibenzylsulfoximide is dictated by the tetrahedral arrangement around the central sulfur atom, which is bonded to an oxygen atom, an imido nitrogen atom, and two benzyl (B1604629) groups. Computational methods, particularly Density Functional Theory (DFT), are pivotal for determining the precise bond lengths, bond angles, and dihedral angles that define the molecule's structure. nih.gov These calculations typically involve geometry optimization to find the lowest energy (most stable) conformation of the molecule in the gas phase or in solution. nih.gov
Conformational analysis of this compound involves mapping the potential energy surface by systematically rotating the bonds, particularly the C-S and C-C bonds of the benzyl groups. This process identifies various stable conformers (local energy minima) and the transition states that connect them. nih.gov The relative energies of these conformers, calculated using quantum chemical methods, determine their population distribution at a given temperature. For diaryl sulfoximines, the orientation of the aryl groups relative to the S=O and S=N bonds is a key determinant of conformational preference. mdpi.com
Table 1: Representative Predicted Geometric Parameters for this compound This table presents typical values expected from DFT (e.g., B3LYP/6-31G(d,p) level) calculations for the ground state geometry of a sulfoximine (B86345). Actual values may vary based on the specific computational method and basis set.
| Parameter | Typical Value |
|---|---|
| S=O Bond Length | ~1.45 Å |
| S=N Bond Length | ~1.53 Å |
| S-C Bond Length | ~1.80 Å |
| O=S=N Bond Angle | ~118° |
| C-S-C Bond Angle | ~105° |
| O=S-C Bond Angle | ~110° |
Reaction Mechanism Elucidation through Advanced Computational Chemistry
Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions, providing insights that are often inaccessible through experimental means alone. mdpi.com For this compound, this includes investigating its synthesis, typically through the imidation of the corresponding dibenzyl sulfoxide (B87167). rwth-aachen.de
Modern synthetic methods often involve the transfer of an "NH" group to a sulfoxide, a reaction that can be mediated by various reagents, including those based on hypervalent iodine or transition metals. mdpi.com Computational studies can model these complex transformations to identify key intermediates and transition states. mdpi.comresearchgate.net For instance, DFT calculations can be used to explore the formation and reactivity of proposed intermediates like iodonitrenes or metal-nitrenoids. mdpi.com
A transition state (TS) is the highest energy point along a reaction pathway, representing a fleeting molecular configuration between reactants and products. nih.gov Identifying the structure and energy of the TS is crucial for understanding reaction kinetics. Computational chemists use algorithms to locate these saddle points on the potential energy surface.
For the synthesis of this compound from dibenzyl sulfoxide, a key transformation is the N-S bond formation. researchgate.net Computational analysis would involve locating the transition state for the approach of the nitrogen source (e.g., a nitrene intermediate) to the sulfur atom of the sulfoxide. rwth-aachen.de The calculated geometry of the TS reveals the extent of bond formation and breaking at this critical point. Furthermore, the energy of the TS relative to the reactants determines the activation energy barrier, which is a key factor controlling the reaction rate.
An energetic profile, or reaction coordinate diagram, provides a visual representation of the energy changes that occur as a reaction progresses. arxiv.org The reaction coordinate is a collective variable that measures the progress along the reaction pathway, from reactants to products.
For a multi-step reaction, the profile shows the relative energies of the reactants, intermediates, transition states, and products. arxiv.org In the context of this compound synthesis, a computed energetic profile could, for example, detail the energy changes involved in the initial activation of the nitrogen source, its subsequent reaction with the sulfoxide to form an intermediate, and the final formation of the sulfoximine product. mdpi.com These profiles are essential for identifying the rate-determining step of the reaction—the step with the highest activation energy barrier.
Table 2: Illustrative Energetic Profile for a Hypothetical Sulfoxide Imidation Step Relative energies (in kcal/mol) for the reaction: Sulfoxide + "Nitrene" → [Transition State] → Sulfoximine. These are representative values.
| Species | Relative Energy (kcal/mol) | Description |
|---|---|---|
| Reactants (Sulfoxide + "Nitrene") | 0.0 | Starting materials |
| Transition State (TS) | +15.5 | Activation energy barrier |
| Product (Sulfoximine) | -45.0 | Final product stability |
Stereochemical Prediction and Rational Design in Asymmetric Synthesis
The sulfur atom in this compound is a stereocenter, meaning the molecule is chiral and can exist as two non-superimposable mirror images (enantiomers). Asymmetric synthesis aims to produce one enantiomer selectively, which is crucial for pharmaceutical applications where different enantiomers can have vastly different biological activities. nih.gov
Computational methods play a vital role in predicting and rationalizing the stereochemical outcomes of asymmetric reactions. researchgate.net This is typically achieved by modeling the transition states leading to the different stereoisomeric products. In a reaction involving a chiral catalyst or auxiliary, diastereomeric transition states are formed. nih.gov These diastereomeric TS structures have different energies. By calculating the energies of all possible transition states, chemists can predict which stereoisomer will be formed preferentially. The enantiomeric excess (e.e.) of a reaction can be estimated from the calculated energy difference (ΔΔG‡) between the lowest-energy transition states leading to the major and minor enantiomers. This predictive power allows for the rational design of new catalysts and reaction conditions to improve stereoselectivity. organic-chemistry.orgorganic-chemistry.org
Electronic Structure Calculations and Reactivity Predictions
The electronic structure of a molecule governs its reactivity. mdpi.com DFT calculations provide a wealth of information about how electrons are distributed within this compound and how this distribution influences its chemical behavior. diva-portal.orgsemanticscholar.org
Key parameters derived from these calculations include the energies and shapes of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov The HOMO represents the region from which the molecule is most likely to donate electrons (nucleophilicity), while the LUMO indicates the region most likely to accept electrons (electrophilicity). irjweb.com The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. nih.govmdpi.com
Another useful tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, such as the oxygen and nitrogen atoms. Regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. These calculations help predict how this compound will interact with other reagents and biological targets. nih.gov
Future Directions and Emerging Research Avenues
Exploration of Novel Catalytic Applications for Dibenzylsulfoximide Derivatives
The inherent chirality and structural versatility of sulfoximines make their derivatives prime candidates for asymmetric catalysis. beilstein-journals.org The nitrogen atom of the sulfoximine (B86345) moiety can be readily functionalized, allowing for the tuning of steric and electronic properties to design highly specific catalysts. chemrxiv.orgresearchgate.net Research is increasingly focused on moving beyond their traditional role as chiral auxiliaries to employing them as active catalytic species.
Emerging applications for this compound derivatives include their use as organocatalysts. For instance, chiral sulfoximine-based thioureas have been developed and shown to be effective in promoting asymmetric reactions. beilstein-journals.org These catalysts have demonstrated good reactivity in the desymmetrization of cyclic meso-anhydrides and have achieved moderate enantioselectivity in the catalytic asymmetric Biginelli reaction, a key process for synthesizing pharmacologically relevant dihydropyrimidines. beilstein-journals.org
Furthermore, this compound derivatives are being explored as ligands in transition-metal catalysis. The development of a dual nickel photocatalytic system for the N-arylation of NH-sulfoximines highlights the compatibility of this functional group with modern catalytic methods. uni-regensburg.de This strategy allows for the synthesis of a broad range of N-arylated sulfoximines, which can then be screened for catalytic activity in various cross-coupling reactions. uni-regensburg.dersc.org The ability to create libraries of these ligands facilitates the high-throughput screening and discovery of catalysts for challenging chemical transformations.
Table 1: Performance of Chiral Sulfoximine-Thiourea Catalysts in Asymmetric Reactions This table is a representative example based on findings for sulfoximine-based organocatalysts.
| Reaction Type | Catalyst Type | Substrate | Enantiomeric Excess (ee) | Yield | Reference |
| Biginelli Reaction | Sulfonimidoyl-thiourea | Aldehyde, Urea, Carbonyl | Up to 40% | Good | beilstein-journals.org |
| meso-Anhydride Desymmetrization | Sulfonimidoyl-thiourea | Cyclic meso-anhydride | Low (no enantiocontrol) | Good | beilstein-journals.org |
Development of Sustainable and Green Synthetic Methodologies
The principles of green chemistry are increasingly influencing the design of synthetic routes for all chemical compounds, including this compound. acs.orgrsc.org The focus is on developing methods that are more efficient, generate less waste, and use less hazardous materials compared to traditional approaches. ijnc.irnih.gov
One promising area is the development of catalytic methods that replace stoichiometric reagents. acs.org For the synthesis of sulfoximines, this includes moving away from classical methods that may require harsh oxidants or multi-step procedures. Research into catalytic systems using earth-abundant metals like iron and copper for sulfoximination reactions is a key trend. huarenscience.com These approaches offer a more sustainable alternative to catalysts based on precious metals. ucl.ac.uk
Electrochemical synthesis represents another significant green methodology. rsc.org The electrochemical oxidative cross-coupling of NH-sulfoximines with various partners can proceed without external chemical oxidants, reducing waste and improving the atom economy of the process. rsc.org Biocatalysis, using enzymes to perform specific chemical transformations, offers a highly selective and environmentally benign route. acs.orgucl.ac.uk The high specificity of enzymes can potentially reduce the need for protecting groups, further streamlining the synthesis of complex this compound derivatives. acs.orghuarenscience.com Additionally, the use of safer, bio-derived solvents or even solvent-free reaction conditions is a central goal in making the synthesis of these compounds more sustainable. huarenscience.cominnovationnewsnetwork.combeilstein-journals.org
Advanced Spectroscopic and Structural Characterization Techniques for Elucidating Reactivity
A deep understanding of the three-dimensional structure and electronic properties of this compound derivatives is crucial for designing effective catalysts and predicting their behavior. Advanced characterization techniques are indispensable for this purpose. numberanalytics.comresearchgate.net
X-ray crystallography remains the gold standard for determining the precise solid-state structure of these molecules, providing unambiguous data on bond lengths, angles, and absolute configuration. researchgate.netrsc.org This information is vital for understanding catalyst-substrate interactions. In solution, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool. Advanced NMR techniques, such as those used to determine association constants, can shed light on non-covalent interactions, which are critical in catalysis. rsc.org
For chiral derivatives, chiroptical methods like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are particularly valuable. researchgate.net When combined with Density Functional Theory (DFT) calculations, these spectroscopic methods can be used to assign the absolute configuration of chiral sulfoximines and analyze their conformational preferences in solution. researchgate.net
Emerging trends involve the use of in-situ and operando spectroscopic techniques. numberanalytics.commdpi.com These methods, such as in-situ Infrared (IR) or Raman spectroscopy, allow researchers to monitor the catalyst under actual reaction conditions. numberanalytics.com This provides dynamic information about the catalyst's structure and electronic state during the catalytic cycle, offering insights into reaction mechanisms that are not accessible from post-reaction analysis. mdpi.com
Table 2: Advanced Techniques for the Characterization of this compound Derivatives
| Technique | Information Provided | Application | Reference |
| X-Ray Crystallography | Precise 3D structure, absolute configuration, non-covalent contacts | Solid-state structural elucidation | rsc.org |
| Circular Dichroism (ECD/VCD) | Absolute configuration of chiral centers, solution-state conformation | Stereochemical analysis of chiral derivatives | researchgate.net |
| Advanced NMR Spectroscopy | Solution structure, determination of association constants, intermolecular interactions | Elucidating solution behavior and binding | rsc.org |
| Density Functional Theory (DFT) | Calculated spectra, conformational energies, electronic properties | Aiding spectral interpretation and predicting reactivity | researchgate.net |
| In-situ / Operando Spectroscopy | Real-time structural and electronic changes during reaction | Mechanistic investigation of catalytic processes | numberanalytics.comresearchgate.net |
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of chemical synthesis with continuous flow and automated platforms is revolutionizing chemical research and development, particularly in drug discovery and materials science. chemanager-online.comsyrris.com These technologies offer enhanced control over reaction parameters, improved safety and scalability, and the ability to rapidly generate libraries of compounds. syrris.comcinz.nz
The synthesis of this compound and its derivatives is well-suited for flow chemistry. cinz.nz Continuous flow reactors allow for precise control over temperature, pressure, and reaction time, which can lead to higher yields and purities while minimizing side reactions. syrris.com This is particularly advantageous for reactions that are highly exothermic or use unstable intermediates.
Automated synthesis platforms, often coupled with flow reactors, enable the high-throughput generation of compound libraries. chemanager-online.comsyrris.com By systematically varying the substituents on the benzyl (B1604629) rings or at the nitrogen atom of a this compound scaffold, researchers can create large libraries of derivatives. chemrxiv.org These libraries can then be rapidly screened for catalytic activity or other desired properties, accelerating the discovery process. syrris.com This "assembly line" approach, where reactions are performed sequentially in an integrated flow system, reduces manual labor and resource consumption, aligning with the goals of green and sustainable chemistry. chemrxiv.org The coupling of these automated platforms with artificial intelligence (AI) and machine learning algorithms for reaction optimization represents a future direction that could further accelerate the development of novel this compound-based catalysts and materials. ijnc.irsyrris.com
Q & A
Basic Research Questions
Q. What are the established synthetic routes for dibenzylsulfoximide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : Begin with a literature review to identify common synthetic pathways (e.g., sulfoxidation of dibenzylsulfide or nucleophilic substitution reactions). Optimize reaction conditions (temperature, solvent polarity, catalyst loading) using a factorial experimental design to test variables systematically. Monitor reaction progress via TLC or HPLC and characterize intermediates to identify yield-limiting steps. For reproducibility, document all parameters rigorously, adhering to journal guidelines for experimental sections .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should researchers interpret key spectral markers?
- Methodological Answer : Use - and -NMR to confirm the sulfoximine group’s electronic environment (e.g., chemical shifts near δ 3.5–4.5 ppm for sulfoxide protons). IR spectroscopy can validate S=O stretching vibrations (~1050 cm). For purity assessment, combine HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) and cross-reference retention times with standards. Always report spectral data alongside synthetic protocols to ensure transparency .
Q. How should researchers assess the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Design accelerated stability studies by exposing the compound to buffers (pH 1–13) and temperatures (25–80°C). Use HPLC to quantify degradation products over time. Apply Arrhenius kinetics to extrapolate shelf-life under standard conditions. Include control experiments to distinguish hydrolytic vs. oxidative degradation pathways .
Advanced Research Questions
Q. How can researchers design experiments to investigate the electronic effects of sulfoximine groups in this compound on its reactivity?
- Methodological Answer : Employ computational chemistry (DFT calculations) to model electron density distribution and predict reactive sites. Validate experimentally via kinetic studies (e.g., competition reactions with electrophiles/nucleophiles) and correlate results with Hammett substituent constants. Use X-ray crystallography to resolve steric and electronic contributions to reactivity .
Q. What strategies are recommended for resolving contradictions in reported biological activity data of this compound derivatives?
- Methodological Answer : Conduct a systematic review to identify confounding variables (e.g., assay protocols, cell lines, solvent effects). Replicate key studies under controlled conditions, using standardized bioassays (e.g., MIC for antimicrobial activity). Apply meta-analysis techniques to quantify heterogeneity across datasets and identify outliers .
Q. How can mechanistic studies differentiate between radical-mediated vs. ionic pathways in this compound-mediated reactions?
- Methodological Answer : Use radical traps (e.g., TEMPO) or isotopic labeling () to track reaction pathways. Monitor intermediates via EPR spectroscopy for radical signatures. Compare kinetic isotope effects (KIEs) to distinguish between concerted and stepwise mechanisms. Cross-validate findings with computational transition-state modeling .
Q. What analytical approaches are suitable for detecting trace impurities in this compound, and how should their pharmacological relevance be evaluated?
- Methodological Answer : Implement LC-MS/MS with high-resolution mass detection to identify impurities at <0.1% levels. Compare impurity profiles against pharmacopeial standards (e.g., USP guidelines for related compounds). Assess toxicity using in silico tools (e.g., QSAR models) and in vitro assays (e.g., Ames test for mutagenicity) .
Methodological Best Practices
- Literature Integration : Frame research questions by synthesizing gaps identified in systematic reviews. Use tools like SciFinder or Web of Science to map existing knowledge and avoid redundancy .
- Data Transparency : Report raw data in appendices and processed data in main texts. Use error bars and statistical tests (e.g., ANOVA for multi-group comparisons) to enhance credibility .
- Ethical Reproducibility : Adhere to journal guidelines for experimental detail (e.g., Beilstein Journal’s requirements for compound characterization) and disclose all modifications to published protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
